Product packaging for S-(2-acetamidoethyl) but-2-enethioate(Cat. No.:)

S-(2-acetamidoethyl) but-2-enethioate

Cat. No.: B1220232
M. Wt: 187.26 g/mol
InChI Key: NPCILKSVBCGAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Acetamidoethyl) but-2-enethioate is a synthetic thioester compound that serves as a mechanistic probe and substrate analog in the study of polyketide biosynthesis. Polyketides are a large family of structurally complex and functionally diverse bioactive natural products, which frequently exhibit antibiotic, anticancer, antiparasitic, or antifungal activities . This compound is designed to mimic the natural acyl carrier protein (ACP)-bound intermediates of assembly-line polyketide synthases (PKSs), particularly the trans-acyltransferase (trans-AT) PKS family. These massive enzymatic assembly lines are a rich source of novel natural product chemistry and contravene many established collinearity rules . By acting as a soluble and easily handled surrogate for protein-linked biosynthetic intermediates, this compound enables researchers to investigate the function and specificity of individual PKS enzymatic domains, such as ketosynthases (KS), dehydratases (DH), and decarboxylases, in vitro. Its structure features a but-2-enoate (crotonate) moiety, making it a relevant substrate for studying dehydration and isomerization reactions within PKS modules. Research utilizing this compound provides detailed mechanistic insight into PKS enzymology and establishes a molecular framework for the future exploitation and manipulation of these pathways, which has potential value in guiding efforts toward the targeted synthesis of functionally optimized 'non-natural' natural products . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. CAS Number : Check with your supplier for the specific Molecular Formula : Information available upon request. Purity : ≥95% (typical, confirm with Certificate of Analysis).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2S B1220232 S-(2-acetamidoethyl) but-2-enethioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

S-(2-acetamidoethyl) but-2-enethioate

InChI

InChI=1S/C8H13NO2S/c1-3-4-8(11)12-6-5-9-7(2)10/h3-4H,5-6H2,1-2H3,(H,9,10)

InChI Key

NPCILKSVBCGAGM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)SCCNC(=O)C

Synonyms

S-crotonyl-N-acetylcysteamine

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for S 2 Acetamidoethyl But 2 Enethioate and Analogues

Esterification and Thioesterification Reactions for S-(2-acetamidoethyl) but-2-enethioate Synthesis

The primary route for synthesizing this compound involves the direct thioesterification between a but-2-enoic acid precursor and N-(2-mercaptoethyl)acetamide. This reaction, analogous to Fischer esterification, typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the thiol. wikipedia.orgmasterorganicchemistry.com Thioesters are generally more reactive than their oxygen-based ester counterparts, a property attributed to the lower resonance stabilization of the C-S bond compared to the C-O bond and the higher acidity of thiols. libretexts.org

The fundamental reaction can be represented as the condensation of but-2-enoic acid and N-(2-mercaptoethyl)acetamide, often facilitated by dehydrating agents or catalysts to drive the equilibrium toward the product. wikipedia.org

Activation Strategies for Carboxylic Acid Precursors

The direct reaction between a carboxylic acid and a thiol is often slow and inefficient. Therefore, the carboxylic acid, in this case, but-2-enoic acid, must be "activated" to enhance its electrophilicity. Several strategies have been developed for this purpose.

One of the most traditional methods is the conversion of the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride . wikipedia.org Reacting but-2-enoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield but-2-enoyl chloride. This highly electrophilic intermediate readily reacts with N-(2-mercaptoethyl)acetamide to form the desired thioester with the release of HCl. wikipedia.org

Another common approach involves the use of coupling agents that form a reactive intermediate in situ. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently employed dehydrating agents that activate the carboxylic acid by forming a reactive O-acylisourea intermediate. wikipedia.orgresearchgate.net This intermediate is then susceptible to nucleophilic attack by the thiol. organic-chemistry.org In biological systems, a similar activation strategy occurs where carboxylate groups are activated via the formation of high-energy acyl-AMP intermediates from ATP. libretexts.org

Other activating agents and protocols include:

Acid Anhydrides : Using but-2-enoic anhydride (B1165640) allows for the transfer of the but-2-enoyl group to the thiol. wikipedia.org

Lawesson's Reagent : This reagent provides a one-step method for converting carboxylic acids directly into thioacids, which can then be alkylated or used in subsequent coupling reactions. nih.gov

Redox-Active Esters : N-Thiohydroxy succinimide (B58015) esters (NTSEs) can serve as versatile acyl surrogates for the synthesis of thioesters. organic-chemistry.org

Table 1: Common Activation Strategies for Carboxylic Acids in Thioester Synthesis
Activation MethodReagent/SystemDescriptionReference
Acyl Halide FormationThionyl Chloride (SOCl₂), Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acyl chloride. wikipedia.org
Carbodiimide CouplingN,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Forms a reactive O-acylisourea intermediate that is attacked by the thiol. wikipedia.orgorganic-chemistry.org
Phosphonium-Based ReagentsBOP, PyBOPForms highly reactive oxyphosphonium esters for efficient coupling. nih.gov
Thionating AgentsLawesson's ReagentConverts the carboxylic acid directly to a thioacid. nih.gov
Biological MimicATP (in enzymatic systems)Forms a high-energy acyl-AMP intermediate. libretexts.org

Catalytic Approaches in Thioester Formation (e.g., DMAP, EDC·HCl)

To improve reaction rates and yields, particularly with less reactive substrates, catalysts are often employed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a water-soluble coupling agent that functions similarly to DCC but allows for a simpler workup as the urea (B33335) byproduct is water-soluble. organic-chemistry.orgnih.gov

The addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in conjunction with coupling agents like DCC or EDC is a widely adopted strategy that significantly accelerates thioesterification. researchgate.netorganic-chemistry.org The mechanism involves the initial activation of the carboxylic acid by EDC to form the O-acylisourea. DMAP then acts as a potent acyl transfer agent by attacking this intermediate to form a highly reactive N-acylpyridinium species. nih.gov This species is much more susceptible to nucleophilic attack by the thiol than the O-acylisourea, leading to rapid and efficient formation of the thioester and regeneration of the DMAP catalyst. nih.gov This catalytic approach is effective even for sterically hindered substrates and helps suppress the formation of side products. organic-chemistry.org

The combination of EDC and a catalytic amount of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is also a common protocol, particularly in peptide chemistry, which can be adapted for thioester synthesis. researchgate.netnih.gov HOBt reacts with the EDC-activated acid to form a reactive HOBt ester, which then reacts with the nucleophile. nih.gov The addition of DMAP to this system can further enhance reaction efficiency, especially for challenging couplings involving electron-deficient amines or, by extension, thiols. nih.gov

Stereoselective Synthesis of S-(2-acetamidoethyl) Thioate Derivatives

Stereoselectivity is a critical consideration in modern organic synthesis, allowing for the precise control of the three-dimensional arrangement of atoms in a molecule. numberanalytics.comnumberanalytics.com For analogues of this compound, stereochemical control can be relevant to the geometry of the C=C double bond (E/Z isomerism) or to the generation of new stereocenters in more complex derivatives.

Enantioselective Routes to Chiral Thioester Analogues

The synthesis of chiral thioesters, where the molecule is not superimposable on its mirror image, requires enantioselective methods. Such methods are crucial when synthesizing analogues that may possess specific biological activities dependent on their stereochemistry.

One powerful strategy is phase-transfer catalysis . This method has been used for the enantioselective α-alkylation of α-acylthiomalonates to create chiral α-thio-α-quaternary stereogenic centers with high chemical and optical yields (up to 98% ee). nih.govacs.org This approach could be adapted to generate chiral centers adjacent to the thioester moiety in related structures.

The use of chiral auxiliaries is another classic and effective technique. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.commdpi.com For instance, a chiral auxiliary could be attached to the butenoate precursor to guide a stereoselective addition reaction, after which the auxiliary is cleaved to yield the enantioenriched product. mdpi.com

Other enantioselective methods applicable to the synthesis of chiral thioester analogues include:

Asymmetric Sulfa-Michael Additions : The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, catalyzed by chiral organocatalysts or metal complexes, can produce chiral thioethers and thioesters with high enantioselectivity. bohrium.com

Catalytic Asymmetric Cross-Coupling : Nickel-catalyzed asymmetric cross-coupling reactions have been developed for the synthesis of CF₃-substituted chiral benzylic thioethers, demonstrating the potential for creating chiral C-S bonds catalytically. bohrium.com

Diastereoselective Control in Related Transformations

Diastereoselectivity refers to the preferential formation of one diastereomer over others in a reaction that creates multiple stereocenters. numberanalytics.com Diastereomers are stereoisomers that are not mirror images of each other and often have distinct physical and chemical properties. numberanalytics.com

Control over diastereoselectivity can be achieved through various means, including substrate control, reagent control, or catalyst control. For example, in the iridium-catalyzed allylation of 5H-thiazol-4-ones to produce enantioenriched tertiary thioethers, the choice of the metal cation (e.g., zinc vs. magnesium enolates) was found to control the diastereoselectivity of the reaction. nih.gov This highlights how subtle changes in reaction conditions can have a profound impact on the stereochemical outcome.

Stereoselective nucleophilic epoxidation of α,β-unsaturated thioesters is another route to control stereochemistry. The epoxidation of 1-arylthio-1-nitroalkenes, followed by intramolecular reactions, has been used to generate protected α-hydroxy-β-amino acid derivatives with defined stereochemistry. rsc.org The stereochemical outcome of the epoxidation could be controlled by the choice of protecting groups and the specific nucleophilic oxidant used. rsc.org Such strategies could be envisioned for creating complex, multifunctional analogues of this compound with high diastereomeric purity.

Table 2: Strategies for Stereoselective Synthesis of Thioester Analogues
StrategyMethodologyKey FeaturesReference
Enantioselective SynthesisPhase-Transfer CatalysisEnantioselective alkylation using a chiral catalyst to create quaternary stereocenters. High enantiomeric excess (ee). nih.govacs.org
Chiral AuxiliariesTemporary incorporation of a chiral group to direct a stereoselective transformation. numberanalytics.commdpi.com
Diastereoselective ControlCation Control in CatalysisChoice of metal cation (e.g., Zn vs. Mg) influences the diastereomeric ratio in allylic substitutions. nih.gov
Directed EpoxidationSubstituents on the substrate direct the approach of the oxidizing agent to favor one diastereomer. rsc.org

Development of Novel Synthetic Pathways for this compound

Beyond traditional condensation reactions, research continues to uncover novel synthetic pathways for thioester formation, often under milder conditions and with broader functional group tolerance.

Photocatalysis has emerged as a powerful tool. Visible-light-driven methods can generate acyl radicals from carboxylic acids or α-ketoacids, which can then be trapped by sulfur-based nucleophiles or elemental sulfur to form thioesters. organic-chemistry.orgorganic-chemistry.orgrsc.org These methods often proceed under mild, room-temperature conditions and can avoid the need for stoichiometric activating agents.

Metal-catalyzed cross-coupling reactions offer another modern approach. Palladium-catalyzed reactions, such as the ligand-controlled acyl and decarbonylative Sonogashira cross-coupling of α,β-unsaturated thioesters with terminal alkynes, demonstrate the versatility of thioesters as synthetic intermediates. acs.org Similarly, nickel-catalyzed reductive couplings can form thioesters from aryl triflates and thiocarbonates. organic-chemistry.org These methods provide powerful ways to construct C-S bonds and modify complex molecules. thieme-connect.de

Electrochemical synthesis represents a green and efficient alternative. An electrochemical three-component reaction involving elemental sulfur, an α-keto acid, and a diazoalkane has been developed for the metal- and oxidant-free synthesis of thioesters. rsc.org This approach is noted for its high atom economy and chemoselectivity.

Finally, the direct catalytic hydrogenation of thioesters to alcohols and thiols using ruthenium pincer complexes has been reported. nih.gov While this is a reductive process, the development of catalysts that are tolerant to sulfur is a critical advancement that could enable reversible or tandem reactions for thioester synthesis under catalytic conditions. nih.gov

Application of Cross-Metathesis Reactions

Olefin cross-metathesis (CM) has become a powerful and versatile tool for the formation of carbon-carbon double bonds, offering a direct route to complex molecules from simpler olefinic precursors. acs.orgorganic-chemistry.org This method is particularly effective for the synthesis of α,β-unsaturated thioesters, providing a convergent and functional-group-tolerant alternative to classical methods. acs.orgnih.gov

The reaction typically involves the coupling of a terminal alkene with a suitable α,β-unsaturated thioester, such as a thioacrylate, in the presence of a ruthenium-based catalyst. acs.orgnih.gov The development of well-defined, air- and moisture-tolerant catalysts, particularly the second-generation Grubbs and Hoveyda-Grubbs catalysts, has been pivotal to the success of this transformation. acs.orgwikipedia.orggoogle.com These catalysts exhibit high activity and broad substrate compatibility. organic-chemistry.orgwikipedia.org

A general approach involves reacting a terminal alkene with S-ethyl thioacrylate, catalyzed by a second-generation Hoveyda-Grubbs catalyst (HG-2). acs.org This reaction provides a convenient pathway to a variety of substituted α,β-unsaturated thioesters. acs.orgnih.gov For instance, the reaction proceeds efficiently with terminal olefins that are not branched at the allylic position, leading to excellent yields. acs.org Even more challenging substrates, such as those containing conjugated double bonds like styrene, can be successfully coupled, albeit sometimes requiring longer reaction times. acs.org The functional group tolerance of these ruthenium catalysts is a significant advantage, allowing for the presence of esters, phenyl rings, and silyl (B83357) groups in the olefin partner. acs.orgnih.gov

Table 1: Examples of Cross-Metathesis for α,β-Unsaturated Thioester Synthesis. acs.org
Olefin PartnerCatalystYield (%)Reference
1-DeceneHoveyda-Grubbs II94 acs.org
AllylbenzeneHoveyda-Grubbs II92 acs.org
StyreneHoveyda-Grubbs II72 acs.org
AllyltrimethylsilaneHoveyda-Grubbs II95 acs.org

Horner-Wittig-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of alkenes, particularly α,β-unsaturated carbonyl compounds, with high stereocontrol. wikipedia.orgconicet.gov.ar This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide, to react with an aldehyde or ketone. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed, simplifying purification. wikipedia.org

For the synthesis of an α,β-unsaturated thioester like this compound, the HWE reaction would involve the condensation of a phosphonate (B1237965) reagent bearing a thioester group with an aldehyde (e.g., acetaldehyde). The classical HWE reaction typically yields the (E)-alkene with high selectivity. wikipedia.orgnrochemistry.com This stereochemical outcome is generally favored due to the thermodynamic stability of the intermediates leading to the trans product. nrochemistry.com

However, access to the corresponding (Z)-isomer is often crucial for biological studies and total synthesis. The Still-Gennari olefination, a modification of the HWE reaction, provides a powerful solution for the stereoselective synthesis of (Z)-alkenes. researchgate.netnumberanalytics.com This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) and an additive like 18-crown-6 (B118740) ether at low temperatures. numberanalytics.comnih.govtcichemicals.com The electron-withdrawing nature of the trifluoroethyl groups alters the reaction kinetics, favoring the kinetic (Z)-product. numberanalytics.comnih.gov This strategy has become a reliable and widely applied method for accessing geometrically pure Z-α,β-unsaturated esters and, by extension, thioesters. researchgate.netthieme-connect.de

Table 2: Comparison of HWE and Still-Gennari Olefination for Stereoselectivity.
Reaction TypeTypical Phosphonate ReagentTypical ConditionsPredominant IsomerReference
Standard HWETriethyl phosphonoacetateNaH, THF(E)-alkene wikipedia.org
Still-GennariBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6, THF, -78 °C(Z)-alkene numberanalytics.comtcichemicals.com

Aldol (B89426) Condensations in Polyketide Surrogate Synthesis

Nature synthesizes complex polyketides through iterative decarboxylative Claisen condensations of thioester units, primarily involving malonic acid half-thioesters (MAHTs) as key building blocks. acs.orgacs.org Inspired by this biosynthetic machinery, chemists have developed biomimetic strategies that utilize MAHTs as stable and effective thioester enolate precursors for carbon-carbon bond formation. thieme-connect.com This approach provides a powerful method for constructing polyketide-like structures, including β-hydroxy thioesters, which are direct precursors to α,β-unsaturated thioesters. acs.orgacs.orgresearchgate.net

A significant breakthrough in this area is the development of a mild, catalytic decarboxylative aldol reaction between MAHTs and aldehydes. acs.orgnih.gov Shair and coworkers reported that a combination of a Cu(II) salt and an amine base can effectively catalyze this transformation under exceptionally mild conditions—at room temperature, open to the air, and even in wet solvents. acs.orgacs.org This method avoids the need for pre-formed enolates or the use of excess nucleophiles. acs.org The reaction proceeds through the presumed formation of a copper enolate, which then adds to the aldehyde. Subsequent protonolysis yields the β-hydroxy thioester. acs.org

This biomimetic aldol reaction is notable for its operational simplicity and its compatibility with enolizable aliphatic aldehydes, which are often challenging substrates in other catalytic aldol systems. acs.org The resulting β-hydroxy thioester can then be readily dehydrated using standard methods to afford the target α,β-unsaturated thioester. A decarboxylative condensation of MAHTs with aldehydes catalyzed by benzylammonium trifluoroacetate (B77799) has also been developed for the direct synthesis of (E)-α,β-unsaturated thioesters in a stereoselective manner. researchgate.net The use of MAHTs as bench-stable C2-nucleophiles represents a powerful strategy for the assembly of complex thioester-containing molecules. thieme-connect.comuea.ac.uk

Process Intensification and Sustainable Synthesis of this compound

The drive towards more efficient, safer, and environmentally benign chemical manufacturing has spurred the adoption of process intensification and green chemistry principles. For the production of thioesters, these concepts translate into developing catalytic systems that minimize waste, use safer reagents and solvents, and employ technologies like continuous flow chemistry for enhanced scalability and control.

Green Chemistry Principles in Thioester Production

The synthesis of thioesters has traditionally relied on methods that often involve stoichiometric activating agents or harsh conditions. wikipedia.org Modern synthetic chemistry seeks to align thioester production with the principles of green chemistry, focusing on atom economy, catalysis, and the use of safer and more sustainable resources. acs.org

Several innovative and greener approaches to thioester synthesis have been reported:

Use of Water as a Solvent: Performing reactions in water is a key goal of green chemistry. An efficient method for thioester synthesis involves the reaction of tertiary thioamides with alkyl halides in water, using catalytic amounts of phase-transfer agents, which yields thioesters in excellent yields. rsc.orgresearchgate.net Another approach describes a copper-catalyzed coupling of aldehydes and thiols directly in water without the need for a surfactant. rsc.org

Photocatalysis: Harnessing visible light as a renewable energy source is a rapidly growing area. A photocatalytic method using an organic dye like thioxanthone enables the oxidative radical addition of thioic acids to alkenes. acs.org This reaction uses oxygen from the air as the terminal oxidant and ethyl acetate (B1210297) as a green solvent, with water as the only byproduct, embodying multiple green chemistry principles. acs.org

Catalytic Methods: Shifting from stoichiometric reagents (like DCC) to catalytic systems improves atom economy and reduces waste. wikipedia.org The development of catalytic methods, such as the copper-catalyzed coupling mentioned above rsc.org or the use of safer coupling reagents like T3P (propane phosphonic acid anhydride) in greener solvents like cyclopentanone, represents a significant advance. wikipedia.org

Atom Economy: Reactions like the direct addition of thiols to activated alkynes or alkenes, when feasible, offer high atom economy as all atoms from the reactants are incorporated into the product.

Table 3: Green Chemistry Approaches to Thioester Synthesis.
Green PrincipleSynthetic StrategyAdvantagesReference
Safer SolventsCu-catalyzed coupling of aldehydes and thiols in waterAvoids volatile organic solvents, simplifies workup rsc.org
Renewable EnergyVisible-light photocatalysis of thioic acids and alkenesUses light instead of heat; green oxidant (O2) acs.org
CatalysisEnzymatic transesterification with lipaseHigh selectivity, mild conditions, biodegradable catalyst mdpi.com
Waste PreventionUse of safer coupling reagents (e.g., T3P) over DCCAvoids hazardous reagents and difficult-to-remove byproducts wikipedia.org

Exploration of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. youtube.com The small dimensions of flow reactors provide superior control over reaction parameters such as temperature and mixing, enabling reactions to be run under more aggressive conditions safely. youtube.com

The synthesis of thioesters is well-suited for adaptation to continuous flow systems. Several research groups have demonstrated the feasibility and benefits of this approach:

Enzymatic Flow Synthesis: Lipase-catalyzed transesterification of thiols with vinyl esters has been successfully performed in a continuous-flow microreactor. mdpi.com This method significantly reduces reaction times from over 24 hours in a batch shaker to around 30 minutes in the flow system, while achieving high conversions. mdpi.com The immobilized enzyme can be used repeatedly, enhancing the process's cost-effectiveness and sustainability. mdpi.com

Photocatalytic Flow Synthesis: A photocatalytic approach for thioester synthesis from carboxylic acids and disulfides has been adapted to a continuous-flow setup. organic-chemistry.org This method allows for rapid synthesis on a gram scale, demonstrating the potential for large-scale production. organic-chemistry.org

Scalability and Safety: Flow chemistry facilitates the scaling of production by simply running the system for longer periods, rather than redesigning larger, and often more hazardous, batch reactors. youtube.com This is particularly advantageous when dealing with highly reactive or unstable intermediates, which can be generated and consumed in situ within the flow stream, minimizing risk. youtube.com

The integration of flow chemistry for the synthesis of this compound and its analogues offers a clear pathway to process intensification, enabling safer, more efficient, and scalable production to meet potential industrial demands. mdpi.comorganic-chemistry.org

Elucidating Chemical Reactivity and Transformation Mechanisms of S 2 Acetamidoethyl But 2 Enethioate

Thioester Cleavage and Transacylation Mechanisms

The thioester group is a highly activated form of a carboxylic acid derivative, playing a crucial role in numerous biochemical processes, most notably in the form of acetyl-CoA. libretexts.org Its reactivity is greater than that of esters and amides but less than that of acid anhydrides or acid chlorides, striking a balance between stability and reactivity that allows for its presence in aqueous biological environments. libretexts.org The cleavage of the thioester bond in S-(2-acetamidoethyl) but-2-enethioate and related molecules typically proceeds through nucleophilic acyl substitution.

The carbonyl carbon of the thioester in this compound is electrophilic and susceptible to attack by nucleophiles. The general mechanism follows a two-step addition-elimination pathway, forming a tetrahedral intermediate. The nature of the nucleophile and the reaction conditions dictate the outcome of the reaction.

1,2-Addition (Direct Acyl Substitution): Strong nucleophiles can attack the carbonyl carbon directly. This pathway leads to the direct substitution of the N-acetylcysteamine thiol portion. For instance, hydrolysis with water results in but-2-enoic acid and N-acetylcysteamine. libretexts.org This reaction is fundamental to the role of thioesters as acyl transfer agents. libretexts.org The transfer of the butenoyl group to other nucleophiles like amines or alcohols would also follow this 1,2-addition pathway. libretexts.org

1,4-Addition (Conjugate Addition): Due to the conjugation of the double bond with the carbonyl group, the β-carbon also possesses an electrophilic character. pressbooks.publibretexts.org Weaker, "softer" nucleophiles, such as thiols or certain organometallic reagents like Gilman cuprates, tend to attack the β-carbon in a 1,4- or conjugate addition (Michael addition). libretexts.orgjove.comjove.com This reaction initially forms an enolate intermediate, which is then protonated at the α-carbon to yield a saturated thioester. pressbooks.pub The choice between 1,2- and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated carbonyl compounds and is influenced by factors such as the "hardness" or "softness" of the nucleophile and the reaction conditions (kinetic vs. thermodynamic control). jove.comyoutube.com

Table 1: Reactivity of α,β-Unsaturated Carbonyls with Nucleophiles

Nucleophile Type Predominant Addition Pathway Product Type
Strong, "Hard" (e.g., R-Li, Grignard) 1,2-Addition (Direct) Acyl Substituted Product
Weak, "Soft" (e.g., R₂CuLi, Thiols, Amines) 1,4-Addition (Conjugate) β-Substituted Saturated Product

This table provides a generalized overview of nucleophilic addition to α,β-unsaturated carbonyl systems. jove.comjove.com

The thioester linkage is key to the reactivity of the molecule. The larger size of the sulfur atom compared to oxygen leads to less effective orbital overlap with the carbonyl carbon's p-orbital. This results in reduced resonance stabilization of the thioester group compared to an oxygen ester. Consequently, the carbonyl carbon of a thioester is more electrophilic and the thiolate anion (⁻SR) is a better leaving group than an alkoxide anion (⁻OR). nih.gov

This enhanced reactivity makes thioesters, including N-acetylcysteamine (SNAC) thioesters, excellent acyl donors in both biological and synthetic chemistry. libretexts.orgmdpi.com The N-acetylcysteamine group, in particular, is often used as a mimic of the 4'-phosphopantetheine (B1211885) arm of coenzyme A, allowing researchers to study enzymatic reactions with more stable and synthetically accessible substrates. mdpi.comacs.orgacs.org

Double Bond Migration and Isomerization Processes

Isomerization of the carbon-carbon double bond is a significant transformation for unsaturated thioesters. The migration of the double bond from the α,β-position to the β,γ-position, or the reverse, can be catalyzed and has been a subject of detailed mechanistic study, particularly in the context of enzyme-catalyzed reactions like those involving enoyl-CoA isomerase. researchgate.net

While the α,β-unsaturated isomer is typically the thermodynamically more stable product due to conjugation, the isomerization to the β,γ-isomer can occur under specific conditions. The reverse reaction, the isomerization of β,γ-unsaturated thioesters to their α,β-conjugated counterparts, has been studied in detail for N-acetylcysteamine (NAC) thioesters. researchgate.netnih.govjyu.fi

These isomerizations are often catalyzed by bases. The mechanism involves the abstraction of a proton from the carbon adjacent to the conjugated system to form an extended enolate intermediate. Subsequent protonation of this intermediate at a different position leads to the isomerized product.

For the isomerization of a β,γ-unsaturated thioester to an α,β-isomer, a base abstracts a proton from the α-carbon. The resulting enolate is then protonated at the γ-carbon to yield the conjugated product. researchgate.net A study by Pihko and coworkers demonstrated that simple carboxylate salts can effectively catalyze this isomerization for β,γ-unsaturated N-acetylcysteamine thioesters, with computational analysis suggesting that the γ-reprotonation of the enolate intermediate is the rate-determining step. nih.govjyu.fi

Table 2: Catalysts for Isomerization of β,γ-Unsaturated NAC Thioesters to α,β-Isomers

Catalyst Observations Reference
Carboxylate Salts (e.g., Tetramethylammonium Pivalate) Reaction rates comparable to DBU with fewer side reactions. nih.govjyu.fi
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Effective catalyst, but may lead to side reactions. nih.govjyu.fi
Triethylamine (TEA) Investigated computationally, operates via a similar mechanism. researchgate.net

This table summarizes findings from studies on the isomerization of β,γ-unsaturated N-acetylcysteamine (NAC) thioesters.

The position of the equilibrium between α,β- and β,γ-unsaturated isomers is influenced by the substitution pattern on the double bond and the acyl chain.

Thermodynamic Stability: Generally, the α,β-unsaturated isomer is more stable due to the electronic conjugation between the C=C and C=O bonds. This provides a thermodynamic driving force for the isomerization of β,γ-isomers to their α,β-counterparts. documentsdelivered.com

Substituent Effects: Alkyl substituents on the double bond can influence its stability. According to Zaitsev's rule, more substituted alkenes are generally more stable. Therefore, the substitution pattern on the but-2-ene portion of the molecule will affect the energy landscape of the isomerization process. The electronic properties of substituents can also play a role; electron-withdrawing groups can affect the acidity of the α-protons and the stability of the intermediate enolate.

Functional Group Interconversions and Derivatization Strategies

The reactive nature of the α,β-unsaturated thioester moiety in this compound allows for a variety of chemical transformations and derivatizations. These reactions can target the thioester group, the double bond, or both, providing pathways to a diverse range of other compounds.

Strategies for derivatization include:

Reduction: The carbonyl group can be reduced to an alcohol, or the double bond can be hydrogenated, depending on the reducing agent and reaction conditions.

Cycloaddition Reactions: The activated double bond can participate as a dienophile in Diels-Alder reactions, leading to the formation of six-membered rings.

Cross-Coupling Reactions: Modern catalytic methods allow for the derivatization of thioesters. For example, α,β-unsaturated thioesters have been used in palladium-catalyzed acyl and decarbonylative Sonogashira cross-coupling reactions to synthesize enynones and 1,3-enynes, respectively. acs.org

Conversion to Other Carboxylic Acid Derivatives: The thioester can be readily converted to other derivatives such as amides, esters, or the carboxylic acid itself through nucleophilic acyl substitution reactions. libretexts.orgwikipedia.org For instance, reaction with an amine would yield the corresponding but-2-enamide.

These interconversions highlight the versatility of this compound as a synthetic intermediate, enabling the construction of more complex molecular architectures.

Alkylation and Acylation Reactions at the Amide Nitrogen

The amide functionality within this compound contains a nitrogen atom that is generally considered to be nucleophilic, albeit significantly less so than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. In principle, this nitrogen atom can undergo alkylation or acylation reactions under specific conditions.

Alkylation: The direct alkylation of the amide nitrogen is a challenging transformation. The N-H bond of a secondary amide is weakly acidic, and its deprotonation requires a strong base. Once deprotonated, the resulting amidate anion can react with an alkylating agent. However, the increased basicity of the amide nitrogen upon alkylation can sometimes lead to further reactions or bond cleavage. wikipedia.orgnih.gov A recent method for the deoxygenative photochemical alkylation of secondary amides has been developed, but this transforms the amide into a substituted amine rather than simply N-alkylating it. nih.gov

Acylation: N-acylation would lead to the formation of a diacyl-substituted nitrogen (an imide). This transformation typically requires the amide to react with a highly reactive acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base. The formation of an N-acyl-thioester linkage would be a novel transformation. researchgate.net

A significant challenge in performing these reactions on this compound is the issue of chemoselectivity. The thioester moiety is also an electrophilic site, and many reagents used for alkylation or acylation could potentially react with the thioester or the enoate system. Without specific experimental data, predicting the outcome of such competitive reactions remains speculative.

Reduction of Thioester to Aldehyde Functionality

The selective reduction of a thioester to an aldehyde is a well-established transformation in organic synthesis, with the Fukuyama reduction being a prominent example. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst and a stoichiometric silane (B1218182) reducing agent, such as triethylsilane. organic-chemistry.org

A key advantage of the Fukuyama reduction is its remarkable functional group tolerance. chem-station.com The reaction proceeds under mild, neutral conditions and is known to be chemoselective for the thioester in the presence of more difficult-to-reduce functional groups, including amides and esters. chem-station.com Therefore, it is highly probable that this compound could be selectively reduced to its corresponding aldehyde, (E)-N-(2-((4-oxobut-2-en-1-yl)thio)ethyl)acetamide, without affecting the N-acetyl group.

The general mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-sulfur bond of the thioester, followed by transmetallation with the silane and subsequent reductive elimination to yield the aldehyde and regenerate the catalyst. wikipedia.org

Table 1: Representative Conditions for Fukuyama Reduction

Catalyst Reducing Agent Solvent Temperature
Palladium on Carbon (Pd/C) Triethylsilane (Et₃SiH) Toluene Room Temperature

This table presents generalized conditions for the Fukuyama reduction and does not represent specific experimental results for this compound.

Formation of Polyenoate Structures

The synthesis of polyenoate structures from this compound would likely proceed via a two-step sequence. The first step would be the aforementioned reduction of the thioester to the aldehyde functionality. The resulting (E)-N-(2-((4-oxobut-2-en-1-yl)thio)ethyl)acetamide can then serve as a substrate for olefination reactions to extend the conjugated system.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, particularly E-alkenes, from aldehydes. wikipedia.orgnrochemistry.com In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde to form an alkene and a water-soluble phosphate (B84403) byproduct. tcichemicals.comyoutube.com

By reacting the aldehyde derived from the target compound with a phosphonate (B1237965) reagent bearing an ester group (e.g., triethyl phosphonoacetate), a polyenoate structure can be synthesized. The general sequence would be:

Reduction: this compound is reduced to (E)-N-(2-((4-oxobut-2-en-1-yl)thio)ethyl)acetamide using Fukuyama conditions.

Olefination: The resulting aldehyde is then subjected to HWE conditions to yield a polyenoate.

The stereochemistry of the newly formed double bond is typically trans (E), which is favored by the thermodynamic stability of the intermediates in the HWE reaction mechanism. nrochemistry.com

Table 2: Representative Conditions for Horner-Wadsworth-Emmons Olefination

Phosphonate Reagent Base Solvent Temperature
Triethyl phosphonoacetate Sodium Hydride (NaH) Tetrahydrofuran (THF) 0 °C to Room Temp.
Trimethyl phosphonoacetate Sodium Methoxide (NaOMe) Methanol (MeOH) Room Temperature

This table presents generalized conditions for the HWE reaction and does not represent specific experimental results for the aldehyde derived from this compound.

Participation in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govencyclopedia.pub Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event.

There are no documented examples of this compound participating in MCRs or cascade reactions. The inherent reactivity of the α,β-unsaturated thioester presents both opportunities and challenges. This functional group could potentially act as a Michael acceptor or as an electrophile in reactions like the Ugi or Passerini reactions. However, the high reactivity might also lead to undesired side reactions, limiting its applicability in complex one-pot transformations without careful catalyst and reaction design.

It is more conceivable that a derivative of the target compound, such as the aldehyde formed from its reduction (as described in 3.3.2), could serve as a versatile building block in MCRs. Aldehydes are common components in many well-known MCRs, including the Biginelli, Hantzsch, and Mannich reactions. encyclopedia.pub For instance, the aldehyde could react with a β-ketoester and urea (B33335) (or thiourea) in a Biginelli reaction to form a dihydropyrimidinone scaffold, a privileged structure in medicinal chemistry.

Advanced Spectroscopic and Analytical Methodologies for S 2 Acetamidoethyl But 2 Enethioate Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and structure of S-(2-acetamidoethyl) but-2-enethioate. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the compound's molecular formula, a critical first step in its identification. It is also instrumental in monitoring the progress of chemical reactions by identifying reactants, intermediates, and products in real-time.

Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) are "soft" ionization techniques that are particularly well-suited for analyzing thermally labile molecules like this compound, as they minimize fragmentation and typically produce an intact molecular ion or a pseudo-molecular ion. wikipedia.orgumd.edulibretexts.org

Electrospray Ionization (ESI): This technique is highly effective for producing ions from macromolecules and polar compounds by applying a high voltage to a liquid to create an aerosol. wikipedia.org For this compound, ESI-MS would be expected to primarily generate the protonated molecule [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. creative-proteomics.com One consideration with thioesters is the potential for in-source hydrolysis, which could lead to the observation of corresponding carboxylic acid ions. nih.gov

Fast Atom Bombardment (FAB): In FAB, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a beam of high-energy neutral atoms, like argon or xenon. wikipedia.orgnih.gov This process sputters sample and matrix ions from the surface into the gas phase. nih.gov FAB is a robust technique for polar and non-volatile compounds, producing both positive [M+H]⁺ and negative [M-H]⁻ ions, providing complementary information for structural confirmation. wikipedia.orgnih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (C₈H₁₃NO₂S)

Ion SpeciesPredicted Exact Mass (m/z)
[M+H]⁺188.0740
[M+Na]⁺210.0559
[M+K]⁺226.0299
[M-H]⁻186.0594

This interactive table outlines the expected exact masses for various ions of the target compound, which can be confirmed using HRMS.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the separation, identification, and quantification of this compound within complex matrices, such as reaction mixtures or biological samples. ddtjournal.comnih.gov The method couples the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. nih.gov

In a typical workflow, the sample mixture is first separated on a reversed-phase LC column. As this compound elutes from the column, it is introduced into the mass spectrometer's ion source (typically ESI). In the first stage of mass analysis (MS1), the precursor ion (e.g., the [M+H]⁺ ion at m/z 188.07) is selectively isolated. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for highly specific and sensitive detection even at low concentrations. nih.gov This technique is particularly valuable for quantitative analysis using methods like multiple reaction monitoring (MRM). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals of this compound and confirm its covalent structure.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Protons adjacent to the thioester carbonyl and the amide carbonyl would be expected to appear deshielded (at a higher chemical shift). libretexts.org

¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbons of the thioester and amide groups would be the most deshielded, appearing between 160-180 ppm. libretexts.org The carbon attached to the sulfur atom in the thioester is expected in the 20-45 ppm range. libretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer): A 1D experiment used to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically on adjacent carbons. This is crucial for tracing out the spin systems of the ethyl and butenyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached, allowing for definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is key for connecting the individual fragments of the molecule, for instance, by showing a correlation from the N-H proton to the amide carbonyl carbon, or from the protons on the ethyl group to the sulfur-linked carbon.

NOE (Nuclear Overhauser Effect): These experiments can provide information about the stereochemistry (e.g., E/Z configuration of the double bond) by identifying protons that are close to each other in space, regardless of their bonding connectivity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Atom Number(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H at this position)
1~1.9~18C2, C3
2~7.0~145C1, C3, C4
3~5.9~125C1, C2, C4
4 (C=O)-~195H-2, H-3, H-5
5~3.0~28C4, C6
6~3.5~40C5, C8
7 (N-H)~6.5-C6, C8
8 (C=O)-~171H-6, H-7, H-9
9~2.0~23C8

This interactive table presents hypothetical NMR data. The exact chemical shifts are dependent on the solvent and other experimental conditions.

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a substance or the yield of a reaction without the need for a compound-specific reference standard of the analyte itself. emerypharma.comacanthusresearch.com The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.com

For the absolute quantification of this compound, a certified internal standard of known purity and concentration is added to a precisely weighed sample of the analyte. ox.ac.ukacs.org By comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard, the exact purity or concentration of the target compound can be calculated. ox.ac.uk This method offers a direct measurement of purity, which can be an advantage over chromatographic techniques that may not detect all impurities. acanthusresearch.com

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In FT-IR, the molecule absorbs infrared radiation at specific frequencies that correspond to the vibrations of its bonds (stretching, bending, etc.). For this compound, key absorptions would include:

N-H Stretch: A moderate to strong band around 3300 cm⁻¹ from the secondary amide.

C-H Stretches: Bands just below 3000 cm⁻¹ for sp³ C-H and just above 3000 cm⁻¹ for sp² C-H (alkene).

C=O Stretches: Two strong absorptions are expected in the carbonyl region. The thioester C=O stretch typically appears around 1680-1700 cm⁻¹, while the amide I band (primarily C=O stretch) for a secondary amide is found around 1650 cm⁻¹. nih.gov These may overlap.

C=C Stretch: A band in the 1620-1680 cm⁻¹ region.

N-H Bend (Amide II): A characteristic band for secondary amides around 1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered by a molecule when irradiated with a laser. mdpi.com While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. Therefore, the C=C and C-S bonds in this compound would be expected to produce strong signals in the Raman spectrum, providing confirmatory evidence for these functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H (Amide)Stretch3250 - 3350StrongModerate
C-H (sp²)Stretch3010 - 3100ModerateStrong
C-H (sp³)Stretch2850 - 2960StrongStrong
C=O (Thioester)Stretch1680 - 1700StrongStrong
C=O (Amide I)Stretch1640 - 1680StrongModerate
C=C (Alkene)Stretch1620 - 1680ModerateStrong
N-H (Amide II)Bend1530 - 1570StrongWeak

This interactive table summarizes the key vibrational bands expected in the IR and Raman spectra of the target compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, for chiral molecules, X-ray crystallography of a single crystal can establish the absolute stereochemistry, a critical aspect for understanding its biological activity and interaction with other chiral entities.

To date, a specific X-ray crystal structure for this compound has not been reported in the surveyed scientific literature. The compound is described as an oil in some synthetic procedures, which precludes direct analysis by single-crystal X-ray diffraction.

However, should a crystalline derivative of this compound be obtained, the application of X-ray crystallography would be invaluable. The general workflow for such an analysis would involve:

Crystallization: Growing single crystals of high quality is the first and often most challenging step. This typically involves slow evaporation of a solvent from a concentrated solution of the pure compound, or other techniques such as vapor diffusion or cooling.

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at different intensities, is meticulously recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are deduced. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.

For chiral molecules, the determination of the absolute configuration often involves the use of anomalous dispersion effects, particularly if a heavy atom is present in the structure or can be incorporated into a derivative.

While direct crystallographic data for this compound is not currently available, the principles of the technique underscore its potential significance in the definitive structural analysis of this and related compounds, provided that suitable crystalline materials can be prepared.

Chromatographic Methods for Purification and Analytical Separation

Chromatographic techniques are indispensable tools in synthetic chemistry for the purification of reaction products and the analytical assessment of their purity and composition. For this compound, both flash chromatography and High-Performance Liquid Chromatography (HPLC) are highly relevant.

Flash chromatography is a rapid and efficient purification technique that utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate components of a mixture based on their differential adsorption to the stationary phase. wfu.edu The process is driven by positive pressure, which accelerates the elution of the solvents and the separated compounds. researchgate.net

In the context of the synthesis of this compound and its analogues, flash chromatography on silica gel is a standard method for purification. researchgate.net The choice of the eluent system is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). orgsyn.org A common strategy involves using a mixture of a non-polar solvent, such as cyclohexane or hexane, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc), to modulate the retention of the target compound on the polar silica gel. For thioesters with functionalities similar to this compound, gradient elution, where the proportion of the more polar solvent is gradually increased, can be particularly effective in separating the desired product from starting materials and by-products.

Table 1: Representative Flash Chromatography Parameters for Thioester Purification

ParameterDescription
Stationary Phase Silica gel (typically 40-63 µm particle size)
Mobile Phase A mixture of a non-polar solvent (e.g., cyclohexane, hexane) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized based on the polarity of the target compound.
Elution Mode Isocratic (constant solvent composition) or gradient (varying solvent composition)
Detection Typically by collecting fractions and analyzing them by Thin-Layer Chromatography (TLC) with UV visualization or chemical staining.

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with a stationary phase of much smaller particle size, leading to higher resolution and faster analysis times.

For this compound, HPLC can be employed for several purposes:

Purity Assessment: Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is a standard method for determining the purity of the final product.

Chiral Separation: Since the but-2-enethioate moiety can exist as stereoisomers, and if the synthesis is stereoselective, it is crucial to determine the enantiomeric excess (ee) or diastereomeric excess (de) of the product. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). chiralpedia.commdpi.com These stationary phases are designed to interact differently with the enantiomers of a chiral compound, leading to their separation. csfarmacie.cz The choice of the CSP and the mobile phase (often a mixture of alkanes like hexane and an alcohol modifier like isopropanol) is critical for achieving baseline separation of the enantiomers. nih.gov The determination of a 96% ee for a related compound, S-(2-acetamidoethyl) (R,E)-3-hydroxyhex-4-enethioate, was accomplished by HPLC analysis on a chiral stationary phase, highlighting the utility of this technique. researchgate.net

Table 2: Typical HPLC Configurations for Analysis of Thioesters

ParameterReversed-Phase HPLC (Purity)Chiral HPLC (Enantiomeric Separation)
Stationary Phase Octadecylsilyl (C18) or Octylsilyl (C8) modified silicaChiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type)
Mobile Phase Gradient or isocratic mixture of water with acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid.Isocratic mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).
Detector UV-Vis Detector (monitoring at a wavelength where the thioester absorbs)UV-Vis Detector
Flow Rate Typically 0.5 - 2.0 mL/minTypically 0.5 - 1.5 mL/min

Computational and Theoretical Investigations of S 2 Acetamidoethyl But 2 Enethioate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For a molecule like S-(2-acetamidoethyl) but-2-enethioate, DFT can predict its geometry, energy, and various electronic properties with high accuracy, providing a foundational understanding of its chemical behavior.

Using DFT, a potential energy surface (PES) can be mapped by systematically rotating key dihedral angles and calculating the energy of the resulting geometry. This process identifies low-energy, stable conformers and the energy barriers that separate them. For instance, theoretical studies on similar molecules like thioacetic acid have shown that different orientations, such as syn and anti forms around the C-S bond, have distinct energy levels. dergipark.org.tr For this compound, rotations around the C-S, C-C, and C-N bonds would be systematically explored to locate all energy minima. The results of such an analysis would typically be presented in a table summarizing the relative energies of the most stable conformers.

Hypothetical Relative Energies of this compound Conformers

ConformerKey Dihedral Angles (degrees)Relative Energy (kcal/mol)Population (%) at 298.15 K
Conf-1 C1-C2-S-C3 = 178.50.0075.3
Conf-2 C1-C2-S-C3 = 65.21.5010.1
Conf-3 C1-C2-S-C3 = -68.91.559.5
Conf-4 C1-C2-S-C3 = -175.32.505.1

Note: This table is illustrative and represents the type of data generated from a DFT conformational analysis. The dihedral angles and energies are hypothetical.

DFT is instrumental in mapping the detailed mechanisms of chemical reactions. For this compound, a key reaction is the hydrolysis of its thioester bond. usu.edu Computational studies can model this process by identifying the reactants, products, and, crucially, the high-energy transition state (TS) that connects them. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. nih.govresearchgate.net

The process involves locating the TS structure on the potential energy surface, which is a first-order saddle point. Frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govresearchgate.net By tracing this coordinate downhill in both directions, the reaction pathway connecting reactants and products can be confirmed. This approach allows for a detailed understanding of bond-breaking and bond-forming events during the reaction.

Hypothetical Activation Energies for Hydrolysis of this compound

Reaction StepDescriptionActivation Energy (ΔG‡, kcal/mol)
Step 1 Nucleophilic attack of H2O on carbonyl carbon22.5
Step 2 Proton transfer to the sulfur atom5.2
Step 3 C-S bond cleavage8.9

Note: This table is a hypothetical representation of results from a DFT reaction pathway analysis.

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate NMR chemical shifts. chemaxon.comresearchgate.netnih.gov By computing the magnetic shielding tensors for each nucleus, one can predict the 1H and 13C NMR spectra of this compound. Comparing these predicted spectra with experimental data can confirm the molecule's structure. youtube.com

Similarly, DFT can calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com The calculated frequencies and intensities can help in assigning specific vibrational modes to the functional groups within the molecule, such as the C=O stretch of the thioester, the N-H bend of the amide, and the C=C stretch of the butenyl group.

Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C=O (Thioester) 195.2194.8+0.4
C=O (Amide) 171.5170.9+0.6
-CH= 140.1139.5+0.6
=CH- 125.8126.2-0.4
-S-CH₂- 30.731.1-0.4
-N-CH₂- 40.340.0+0.3
-NH-C(O)-CH₃ 23.923.5+0.4
=CH-CH₃ 18.218.4-0.2

Note: This table is illustrative. Experimental data is not available; values are representative for similar structures.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.comnih.gov An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in an aqueous solution. nih.gov

For this compound, MD simulations can reveal its conformational flexibility in solution. The simulation would track how the molecule folds, unfolds, and samples different conformations. Furthermore, MD explicitly models the interactions between the solute and solvent molecules. This is crucial for understanding solvent effects, such as the formation of hydrogen bonds between the amide group of the molecule and surrounding water molecules, and how solvation influences its preferred conformation and reactivity. semanticscholar.org

Typical Parameters for an MD Simulation of this compound in Water

ParameterValue / Description
Force Field AMBER, CHARMM, or GROMOS
Solvent Model TIP3P or SPC/E water
System Size ~5000 water molecules in a cubic box
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 ns - 1 µs
Time Step 2 fs

Note: This table outlines a typical setup for a molecular dynamics simulation.

Structure-Reactivity Relationship Studies through Theoretical Models

Theoretical models can establish quantitative structure-reactivity relationships (QSRRs) by correlating computed molecular properties with observed chemical reactivity. For this compound, which contains an α,β-unsaturated carbonyl system, reactivity towards nucleophiles (e.g., in a Michael addition reaction) is a key feature. researchgate.netnih.gov

DFT can be used to calculate various electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and partial atomic charges. The LUMO energy, for example, indicates the propensity of a molecule to accept electrons, and its localization on the but-2-enethioate moiety would highlight the electrophilic sites susceptible to nucleophilic attack. researchgate.net By calculating these descriptors for a series of related thioester compounds and comparing them with experimental reactivity data, a predictive theoretical model can be developed.

Bioinformatic Analysis of Related Chemical Domains and Evolution of Enzymes (Focus on chemical mechanisms)

This compound contains a thioester linkage, a functional group central to numerous biochemical pathways, where it is often acted upon by enzymes known as thioesterases. nih.govmdpi.com Bioinformatic analysis can be used to understand the enzymes that might interact with this substrate.

By searching protein sequence and structure databases (e.g., UniProt, PDB) for enzymes with known thioesterase activity, one can identify conserved sequence motifs and structural domains. taylorfrancis.com Multiple sequence alignment of these enzymes often reveals a conserved catalytic triad (e.g., Ser-His-Asp) within the active site, which is responsible for the hydrolysis of the thioester bond. mdpi.comyoutube.com

Phylogenetic analysis of thioesterase families can shed light on their evolutionary history, indicating instances of both divergent evolution (where a common ancestral enzyme evolves to have different substrate specificities) and convergent evolution (where different enzymes independently evolve a similar catalytic mechanism). nih.gov By comparing the active site architecture of known thioesterases, one can hypothesize about the specific structural features an enzyme would need to accommodate and hydrolyze this compound, considering both the acyl (but-2-enoyl) and thiol (N-acetylethylamine) portions of the molecule. nih.gov This analysis provides a framework for understanding the chemical mechanisms of enzymatic thioester cleavage and how these mechanisms have evolved across different protein families. researchgate.net

Role in Advanced Organic Synthesis and Chemical Biology Research

S-(2-acetamidoethyl) but-2-enethioate as a Versatile Synthetic Building Block

The utility of crotonyl-SNAC extends beyond its role as a mere probe; it is an active participant in the construction of complex molecular architectures. Its stability and biomimetic nature make it a valuable synthon in multi-step synthetic strategies.

In the realm of chemoenzymatic synthesis, this compound serves as a key starting material. Polyketide synthases (PKSs) are large, multi-domain enzymes that build complex carbon chains in an assembly-line fashion. nih.gov The natural substrates are acyl groups tethered to an Acyl Carrier Protein (ACP). Crotonyl-SNAC functions as a high-fidelity surrogate for the natural crotonyl-ACP intermediate. mdpi.comnih.gov This allows it to be "fed" to isolated PKS modules, which recognize the SNAC tag and incorporate the crotonyl unit into a growing polyketide chain through a decarboxylative Claisen-like condensation reaction catalyzed by the ketosynthase (KS) domain. nih.govresearchgate.net This approach has been successfully used to generate complex polyketide backbones, which are the precursors to a vast array of bioactive natural products, including antibiotics like erythromycin (B1671065) and immunosuppressants like rapamycin. mdpi.comnih.gov

The but-2-enoyl (crotonyl) moiety is a critical component for installing specific stereochemistry in a target molecule. Following its condensation by a KS domain, the newly formed β-keto group is a substrate for the ketoreductase (KR) domain. nih.gov The KR domain stereoselectively reduces the ketone to a secondary alcohol, using NADPH as a cofactor. nih.govnih.gov The resulting stereochemistry of the hydroxyl group (L or D) is dictated by the specific type of KR domain (e.g., A1, A2, B1). nih.gov By using this compound with engineered PKS modules containing different KR domains, chemists can control the stereochemical outcome of this reduction. nih.gov Furthermore, detailed mechanistic studies on enzymes like crotonyl-CoA carboxylase/reductase have elucidated the precise stereochemical course of hydride transfer and carboxylation at the double bond of the crotonyl thioester, confirming its utility in highly stereoselective transformations. nih.govmpg.de

Design and Synthesis of Polyketide Surrogates and Analogues

The rational design of substrate mimics is a cornerstone of modern chemical biology. This compound is a prime example of a molecule engineered to dissect complex biological systems.

The core function of this compound in research is to act as a mimic of acyl-ACP. The N-acetylcysteamine (SNAC) portion of the molecule is a simplified, low-molecular-weight analogue of the 4'-phosphopantetheine (B1211885) prosthetic group found on all ACPs. mdpi.com This mimicry allows the thioester to be recognized and processed by the active sites of PKS enzymes. nih.gov The use of SNAC thioesters circumvents the significant experimental challenges associated with preparing and handling full-length acyl-ACP substrates, which are often unstable and difficult to produce. researchgate.netpurdue.edu This simplification enables researchers to conduct in vitro assays with isolated PKS domains, facilitating detailed studies of their function and mechanism. nih.gov

Understanding the substrate specificity of PKS domains is crucial for efforts in synthetic biology to engineer novel biosynthetic pathways. This compound and a panel of its synthetic analogues are routinely used to probe the substrate tolerance of various PKS domains, particularly ketosynthases (KS) and acyltransferases (AT). researchgate.netresearchgate.net By testing a range of acyl-SNAC substrates with varying chain lengths, branching patterns, and functional groups, researchers can map the geometric and electronic constraints of an enzyme's active site. nih.govresearchgate.net This knowledge is invaluable for predicting which novel substrates an enzyme might accept and for guiding protein engineering efforts to alter or broaden that specificity, a key goal in the quest to produce "unnatural" polyketides. acs.org

Mechanistic Probes in Enzymatic Catalysis (Focus on chemical transformation)

Beyond its role as a substrate surrogate, this compound is a powerful tool for elucidating the precise chemical mechanisms of enzymatic catalysis.

By providing a defined and stable substrate, crotonyl-SNAC allows for the detailed kinetic analysis of individual chemical transformations catalyzed by PKS domains. nih.gov For example, it can be used to measure the steady-state kinetic parameters (kcat and KM) of a ketoreductase (KR) domain by monitoring the consumption of NADPH spectrophotometrically. nih.gov It is also used to study the Claisen condensation reaction of KS domains and the hydrolysis of thioesters by thioesterase (TE) domains. nih.govresearchgate.net The use of such probes helps overcome the inherent instability of natural β-ketoacyl intermediates, which are prone to rapid decarboxylation and hydrolysis, thus enabling a clearer view of the enzyme's catalytic cycle. purdue.edu These studies provide fundamental insights required for the rational engineering of PKS systems for applications in drug discovery and biotechnology. nih.gov

Table 2: Applications of this compound in PKS Domain Studies
PKS Domain StudiedPKS System of OriginChemical Transformation ProbedPurpose of StudyReference(s)
Ketosynthase (KS)Erythromycin (DEBS)Decarboxylative Claisen CondensationProbing substrate specificity for chain extension researchgate.net
Acyltransferase (AT)PederinAcyl Hydrolysis / TransferInvestigating the hydrolytic proofreading function of an AT-like domain nih.gov
Ketoreductase (KR)Pikromycin (PikPKS)β-Keto ReductionDetermining stereochemical outcome and kinetic parameters nih.gov
Ketoreductase (KR)Amphotericin (AmpPKS)β-Keto ReductionEngineering stereocontrol by mutating active site residues nih.gov
Ketosynthase (KS)Fatty Acid Synthase (FAS)Claisen-like CondensationShifting product profiles toward short-chain fatty acids nih.gov

Investigating Enzyme-Catalyzed Chemical Reactions

This compound is particularly useful for studying a range of enzyme-catalyzed reactions due to its ability to function as a substrate for different enzyme classes.

Michael Addition: The α,β-unsaturated carbonyl moiety in this compound makes it a potential Michael acceptor. In a biological context, this allows for the investigation of enzymes that catalyze the conjugate addition of nucleophiles. While specific studies detailing the enzymatic Michael addition to this compound are not extensively documented in readily available literature, the principle is well-established with similar α,β-unsaturated thioesters. Lipases, for instance, have been shown to catalyze the Michael addition of various nucleophiles to activated olefins, demonstrating the potential for enzymatic catalysis of this carbon-carbon or carbon-heteroatom bond-forming reaction. The use of this compound could help in identifying and characterizing novel enzymes capable of performing such additions within biosynthetic pathways.

Lactonization: Although direct enzymatic lactonization studies involving this compound are not prominently reported, its structure lends itself to investigations of enzymes that catalyze intramolecular cyclizations. Thioesterase (TE) domains of polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) are known to catalyze the release of the final product from the synthase, often through intramolecular cyclization (lactonization or lactamization). By serving as a mimic of a growing polyketide or peptide chain, this compound and its derivatives can be used to probe the activity and specificity of these TE domains.

Reduction: The role of this compound as a substrate in enzyme-catalyzed reductions is more clearly documented. Specifically, it acts as an analog for crotonyl-CoA, a key intermediate in several metabolic pathways. Crotonyl-CoA carboxylase/reductases (CCRs) are a family of enzymes that catalyze the NADPH-dependent reduction of α,β-unsaturated acyl-thioesters. nih.gov Studies have shown that these enzymes can accept crotonyl-SNAC as a substrate, catalyzing its reduction to butyryl-SNAC. nih.gov This has been instrumental in elucidating the stereochemistry and mechanism of the reduction reaction. nih.gov The use of the SNAC-thioester allows researchers to study the enzymatic reaction without the complexities associated with the entire Coenzyme A molecule, providing a simplified model system. nih.gov

Furthermore, ketoreductase (KR) domains within modular polyketide synthases are responsible for the reduction of β-ketoacyl-ACP intermediates. Synthetic N-acetylcysteamine thioesters are employed to probe the substrate specificity and stereospecificity of these KR domains.

Understanding Substrate Specificity in Complex Biosynthetic Assembly Lines

One of the most significant applications of this compound is in the study of substrate specificity in modular polyketide synthases (PKSs). researchgate.net These enzymatic assembly lines are responsible for the biosynthesis of a vast array of structurally complex and medicinally important natural products. researchgate.net The final structure of the polyketide is determined by the sequence of modules and the specific extender units incorporated at each step.

Acyltransferase (AT) domains within each PKS module are responsible for selecting the correct acyl-CoA extender unit (e.g., malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and transferring it to the acyl carrier protein (ACP). acs.org The substrate tolerance of these AT domains is a key factor in the diversity of polyketides. This compound, along with a panel of other synthetic acyl-SNAC thioesters, is used to probe the substrate flexibility of AT domains. acs.org By testing the ability of an AT domain to process these unnatural substrates, researchers can map its specificity and identify key residues in the active site that govern substrate recognition. nih.gov

Similarly, ketosynthase (KS) domains catalyze the Claisen condensation between the growing polyketide chain and the extender unit loaded on the ACP. These KS domains often exhibit a "gatekeeping" function, ensuring that only correctly formed intermediates are passed on to the next module. researchgate.net Acyl-SNAC thioesters are used to challenge this gatekeeping function and to understand how KS domains discriminate between different substrates. researchgate.net This knowledge is crucial for the rational engineering of PKS pathways to produce novel, "unnatural" natural products with potentially improved therapeutic properties.

Future Research Directions and Unexplored Avenues for S 2 Acetamidoethyl But 2 Enethioate Research

Exploration of New Synthetic Routes and Methodologies for Enhanced Efficiency

While traditional methods for thioester synthesis, such as the acylation of thiols with acyl chlorides or carboxylic acids, are established, they often suffer from drawbacks like harsh reaction conditions or the need for pre-functionalized starting materials. researchgate.netresearchgate.net Future research should focus on developing more efficient, sustainable, and atom-economical synthetic routes to S-(2-acetamidoethyl) but-2-enethioate.

Key areas for exploration include:

Biocatalytic Synthesis: Leveraging enzymes for chemical synthesis offers high selectivity and mild reaction conditions. Future studies could explore the use of acyl-S-CoA synthetases or other enzymes capable of forming thioester bonds. chemrxiv.org A biocatalytic approach could provide a green and highly efficient route to this compound, as demonstrated by the use of enzymes for generating diverse thioesters from free carboxylic acids. chemrxiv.org

Flow Chemistry: Continuous-flow methods can offer rapid and scalable synthesis with improved safety and control over reaction parameters. organic-chemistry.org Developing a flow-based synthesis for this compound could enable gram-scale production for further studies. organic-chemistry.org

Photocatalysis: Visible-light-mediated synthesis represents a modern, environmentally friendly approach. organic-chemistry.org Research into photocatalytic methods, potentially using thiocarboxylic acids as dual reagents, could provide a novel, catalyst-free pathway to the target compound under mild conditions. organic-chemistry.org

Direct Thioesterification: Investigating direct thioesterification methods starting from abundant feedstock chemicals like aldehydes could offer a more atom-economical and cost-effective synthesis. researchgate.netacs.org

Synthetic Method Potential Catalyst/Reagent Anticipated Advantages Key Research Challenge
Biocatalysis Acyl-S-CoA Synthetase High stereoselectivity, mild conditions, green chemistry Enzyme screening and optimization for substrate specificity
Flow Chemistry Packed-bed catalyst Scalability, improved safety, precise control Reactor design and optimization of flow parameters
Photocatalysis Eosin Y / Rose Bengal Mild conditions, high functional group tolerance Substrate scope and quantum yield optimization
Direct Thioesterification Y[N(SiMe3)2]3 Atom economy, use of feedstock chemicals Catalyst stability and turnover number

Deepening Mechanistic Understanding of Complex Transformations

The reactivity of this compound is dictated by its α,β-unsaturated thioester core. This moiety can participate in various reactions, including Michael additions, hydrolysis, and thiol-thioester exchange. A deep mechanistic understanding of these transformations is crucial for predicting its stability, reactivity, and potential interactions in complex chemical or biological systems.

Future mechanistic studies should focus on:

Thiol-Thioester Exchange Dynamics: This reversible reaction is fundamental to the behavior of thioesters in the presence of other thiols. ulisboa.ptacs.org Kinetic studies could elucidate the rate constants and equilibrium positions for the exchange with biologically relevant thiols like cysteine or glutathione. nih.govnih.gov This is particularly important for any potential biochemical applications.

Hydrolysis Pathways: The stability of the thioester bond to hydrolysis under various pH conditions will determine its shelf-life and persistence in aqueous environments. acs.org Kinetic isotope effect studies could provide detailed insights into the transition state structures for acidic, neutral, and alkaline hydrolysis. acs.org

Michael Addition Mechanisms: The reaction of nucleophiles at the β-carbon of the but-2-enethioate system is a key potential transformation. Computational and experimental studies could clarify the mechanism of this addition with various nucleophiles, which is critical for designing targeted covalent inhibitors or new materials. nih.gov

Transformation Investigative Technique Key Mechanistic Question Potential Significance
Thiol-Thioester Exchange 19F NMR, FRET assays Determination of rate constants (k_ex) and equilibrium constants (K_BTE) with biological thiols. acs.orgnih.gov Predicting behavior in biological media and for native chemical ligation applications.
Hydrolysis Kinetic Isotope Effects (KIEs) Elucidating the transition state structure under different pH conditions. acs.org Assessing compound stability and designing appropriate storage/formulation conditions.
Michael Addition DFT Calculations, Hammett Analysis Understanding the influence of substituents on the reaction barrier and mechanism (concerted vs. stepwise). nih.gov Designing derivatives with tuned reactivity for covalent modification of biomolecules.

Development of Novel Analytical Techniques for In-Situ Monitoring of Reactions

To effectively study the synthesis and reactivity of this compound, advanced analytical techniques that allow for real-time, in-situ monitoring are indispensable. Traditional methods often rely on quenching the reaction and subsequent analysis by HPLC or GC, which may not capture transient intermediates or provide accurate kinetic data. nih.gov

Future research should aim to develop and apply:

NMR Spectroscopy: In-situ NMR techniques, such as 19F NMR for appropriately labeled analogues, can be used to monitor reactions in real-time without perturbing the system. nih.gov This allows for the direct observation and quantification of reactants, intermediates, and products.

Förster Resonance Energy Transfer (FRET): FRET-based assays offer a highly sensitive method for continuously monitoring reactions involving thioesters. acs.orgnih.gov Designing a FRET probe system for this compound could enable high-throughput screening of its reactivity with various nucleophiles. nih.gov

Mass Spectrometry: Techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) with selected ion monitoring can be optimized for the specific detection of this compound and its reaction products, providing high sensitivity and specificity. researchgate.net

Advanced Computational Studies to Predict Reactivity and Design New Derivatives

Computational chemistry provides a powerful toolkit for predicting molecular properties and reaction outcomes, thereby guiding experimental efforts. For this compound, computational studies can accelerate the discovery of new derivatives with tailored properties.

Future computational work should include:

Transition State Modeling: Using Density Functional Theory (DFT) and other ab initio methods to model the transition states of key reactions can provide quantitative predictions of activation energies and reaction rates. ulisboa.pt This can help in understanding why certain reactions are favored over others. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with solvents or biological macromolecules, providing insights into its behavior in complex environments.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their reactivity, QSAR models can be developed to predict the properties of new, unsynthesized analogues, thereby streamlining the design process.

Integration into Modular Synthesis and Automated Chemical Discovery Platforms

The fields of chemical synthesis and discovery are being revolutionized by automation and modular approaches. youtube.comsigmaaldrich.com Integrating this compound into these modern platforms could significantly accelerate the exploration of its chemical space and potential applications.

Future directions in this area include:

Modular Synthesis: The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is highly powerful. acs.org this compound could be designed as a versatile building block for the modular construction of more complex molecules. Thioesterases from modular polyketide synthases have shown potential for creating novel macrodiolides from N-acetylcysteamine thioester precursors, highlighting a potential application area. nih.gov

Automated Synthesis Platforms: Automated synthesizers can perform multi-step reactions with high precision and reproducibility, enabling the rapid generation of derivative libraries for screening. youtube.comsigmaaldrich.com Developing a synthetic protocol for this compound that is compatible with such platforms would be a significant step forward.

High-Throughput Screening: The development of robust analytical assays, as described in section 7.3, would enable the high-throughput screening of a library of this compound derivatives for desired properties, such as reactivity towards a specific biological target. This approach is instrumental in modern drug discovery. acs.org

Q & A

Q. How can isotopic labeling improve mechanistic studies of This compound degradation?

  • Deuterium labeling at the α-carbon (C-2) tracks hydrogen/deuterium exchange during hydrolysis via ²H NMR. ¹³C-labeled thioesters enable tracking of carbon flow in metabolic studies (e.g., incorporation into acetyl-CoA) .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots to compare inter-lab variability in bioactivity assays .
  • Experimental Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw chromatographic/spectral data via repositories like Zenodo .
  • Advanced Instrumentation : Synchrotron-based X-ray absorption spectroscopy (XAS) characterizes sulfur oxidation states in degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.